molecular formula C19H23N3O2 B12732734 4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one CAS No. 86267-51-8

4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one

Cat. No.: B12732734
CAS No.: 86267-51-8
M. Wt: 325.4 g/mol
InChI Key: XOFHJZKBTCSYAL-UHFFFAOYSA-N
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Description

4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido-oxazinone core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylpyridine with diethylaminoethyl chloride under basic conditions, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
  • 4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one

Uniqueness

4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its specific diethylaminoethyl and phenyl substituents, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a versatile compound in various research applications.

Properties

CAS No.

86267-51-8

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[2-(diethylamino)ethyl]-2-phenylpyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C19H23N3O2/c1-3-21(4-2)13-14-22-18-16(11-8-12-20-18)24-17(19(22)23)15-9-6-5-7-10-15/h5-12,17H,3-4,13-14H2,1-2H3

InChI Key

XOFHJZKBTCSYAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C(OC2=C1N=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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